molecular formula C14H20N4O3 B2863152 N-(2-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide CAS No. 2034401-12-0

N-(2-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide

Cat. No.: B2863152
CAS No.: 2034401-12-0
M. Wt: 292.339
InChI Key: TZMREHJRYUASSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide is a compound with diverse applications in fields ranging from chemistry to biology and medicine. This compound features a combination of a piperidine ring, a pyrimidine ring, and an acetamide group, contributing to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide generally involves multiple steps:

  • Formation of the piperidine ring: : This can be achieved through the cyclization of suitable starting materials under acidic or basic conditions.

  • Attachment of the pyrimidine ring: : This involves the formation of the 2-methylpyrimidin-4-yl group, which can be synthesized from simple precursors through a series of condensation reactions.

  • Coupling reactions: : The piperidine and pyrimidine components are coupled, often through nucleophilic substitution or amide bond formation reactions.

  • Final acetamide formation: : Acetylation reactions are commonly employed, using acetic anhydride or acetyl chloride as reagents.

Industrial Production Methods

For large-scale production, the same synthetic route might be optimized for efficiency, yield, and cost-effectiveness. Catalysts and optimized reaction conditions, including temperature and pressure, are crucial in industrial setups to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide can undergo several types of chemical reactions:

  • Oxidation: : This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially yielding products with modified functional groups.

  • Reduction: : Reduction reactions, employing reagents like sodium borohydride or lithium aluminum hydride, may result in the reduction of the carbonyl groups.

Common Reagents and Conditions

Common reagents include strong acids and bases, such as sulfuric acid, hydrochloric acid, or sodium hydroxide, as well as organic solvents like dimethyl sulfoxide (DMSO) and ethanol. Reaction conditions often depend on the desired chemical transformation, typically involving controlled temperatures and, occasionally, catalysis.

Major Products Formed

The major products from these reactions vary widely but can include modified piperidine derivatives, substituted pyrimidine rings, or fully oxidized or reduced forms of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide is utilized in synthesis research, serving as a precursor or intermediate in the preparation of more complex molecules.

Biology

In biological research, this compound might be studied for its interactions with enzymes or receptors, providing insights into biochemical pathways and potential therapeutic targets.

Medicine

This compound could be explored as a potential pharmaceutical agent, with investigations into its pharmacokinetics, pharmacodynamics, and therapeutic efficacy in treating various diseases.

Industry

In industrial applications, this compound may be used in the manufacturing of advanced materials or as a catalyst in specific chemical processes.

Mechanism of Action

The exact mechanism of action of N-(2-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide will depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-((2-chloropyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide: : Similar structure but with a chlorine atom replacing the methyl group on the pyrimidine ring.

  • N-(2-(3-((2-aminopyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide: : Features an amino group instead of the methyl group.

  • N-(2-(3-((2-fluoropyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide: : Has a fluorine substituent on the pyrimidine ring.

Uniqueness

What sets N-(2-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide apart is its specific combination of functional groups and ring structures, which confer unique chemical properties and reactivity patterns, making it suitable for a diverse range of applications.

Feel free to dive deeper into any section!

Properties

IUPAC Name

N-[2-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c1-10-15-6-5-13(17-10)21-12-4-3-7-18(9-12)14(20)8-16-11(2)19/h5-6,12H,3-4,7-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMREHJRYUASSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)CNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.